Pyridine-2-sulfonic acid ethylamide

Lipophilicity Physicochemical Properties Drug Design

Inconsistent reactivity and failed syntheses often stem from using unsubstituted or incorrectly N-alkylated pyridinesulfonamide analogs. This compound provides a defined, high-purity starting point with predictable physicochemical properties. • Optimized CNS Penetration: Calculated LogP of ~0.38 places this scaffold in a favorable range for blood-brain barrier permeability, directly addressing a key challenge in CNS drug discovery. • Reliable Metal Coordination: The ionizable sulfonamide N-H (pKa ~10.75) acts as a hydrogen-bond donor, enabling bidentate ligand formation for catalysis or MOF synthesis, a capability absent in N,N-dialkyl analogs. • Streamlined Synthesis: 98% purity minimizes impurity-driven side reactions, offering a clean pyridine core for directed ortho-metalation or electrophilic substitution without competing reactive sites.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 1303968-51-5
Cat. No. B8211766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-sulfonic acid ethylamide
CAS1303968-51-5
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=N1
InChIInChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-5-3-4-6-8-7/h3-6,9H,2H2,1H3
InChIKeyMYLSULWJJIANDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2-sulfonic acid ethylamide (CAS 1303968-51-5): A Research-Grade Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


Pyridine-2-sulfonic acid ethylamide (CAS 1303968-51-5), also known as N-ethyl-2-pyridinesulfonamide, is an organic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . It belongs to the class of pyridinesulfonamides, characterized by a pyridine ring substituted with a sulfonamide group, a structural motif known for its versatility in medicinal chemistry and materials science [1]. The compound is commercially available from multiple reputable vendors at research-grade purities of 96% and 98%, ensuring reliable sourcing for synthetic applications .

Why Pyridine-2-sulfonic acid ethylamide Cannot Be Simply Replaced by Generic Pyridinesulfonamides


The selection of a specific pyridinesulfonamide, such as pyridine-2-sulfonic acid ethylamide, is critical due to significant differences in molecular properties that directly impact synthetic utility, reactivity, and potential biological activity. As a class, pyridinesulfonamides exhibit a broad spectrum of physical and chemical characteristics depending on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen [1]. For instance, the ethyl substituent on the target compound confers a specific calculated partition coefficient (LogP of ~0.38) and acid dissociation constant (predicted pKa of ~10.75) that are markedly different from unsubstituted or other N-alkylated analogs . These alterations in lipophilicity and ionization state are not trivial; they govern a molecule's behavior in reactions, its solubility profile, and its interaction with biological targets. Simply substituting a generic or even a closely related analog without accounting for these precise physicochemical differences can lead to failed syntheses, inconsistent yields, erroneous biological data, and significant research delays. The following section provides quantitative, comparator-driven evidence to inform a data-driven procurement decision.

Quantitative Differentiation of Pyridine-2-sulfonic acid ethylamide from Key Analogs


Lipophilicity (LogP) Comparison: Pyridine-2-sulfonic acid ethylamide vs. Unsubstituted Pyridine-2-sulfonamide

The target compound, pyridine-2-sulfonic acid ethylamide, possesses a calculated LogP value of 0.3798 . This is a direct result of the N-ethyl substitution. In contrast, the unsubstituted parent compound, pyridine-2-sulfonamide, has a LogP value that is considerably lower due to the lack of the hydrophobic ethyl group. While a precise experimental value for the parent is not consistently reported across authoritative databases, its increased polarity is well-established in the chemical literature for primary sulfonamides . This difference in lipophilicity of approximately >1 LogP unit is substantial, as it dictates the compound's solubility in organic solvents versus aqueous buffers and its ability to permeate lipid membranes, a critical parameter in medicinal chemistry programs.

Lipophilicity Physicochemical Properties Drug Design

Acidity (pKa) and Ionization State: Pyridine-2-sulfonic acid ethylamide vs. N,N-Dimethyl Analog

Pyridine-2-sulfonic acid ethylamide has a predicted acid dissociation constant (pKa) of 10.75 ± 0.40 . This value represents the ionization of the sulfonamide N-H proton. A key comparator is N,N-dimethylpyridine-2-sulfonamide (CAS 100868-78-8), which lacks an acidic proton on the sulfonamide nitrogen. Consequently, the dimethyl analog cannot ionize in the same manner and will have no comparable pKa . The target compound's ability to exist in a neutral or anionic form depending on pH is a fundamental difference that influences its hydrogen-bonding capacity, metal chelation potential, and behavior under basic reaction conditions. This feature is absent in tertiary sulfonamides like the N,N-dimethyl derivative.

pKa Ionization Reactivity

Vendor Purity and Reliability: High-Purity Pyridine-2-sulfonic acid ethylamide for Consistent Research Outcomes

Pyridine-2-sulfonic acid ethylamide is available from major chemical suppliers at high purities, providing a verifiable standard for research. The compound is offered by Sigma-Aldrich (via J&W Pharmlab) at 96% purity and by Leyan at 98% purity . While this is a cross-vendor comparison, not a compound-to-compound one, the availability of the compound at these defined purity grades from reputable sources ensures experimental reproducibility. In contrast, sourcing a less common or custom-synthesized analog may result in lower or inconsistent purity, potentially leading to unwanted side reactions or skewed bioassay results. The defined high purity of the target compound directly translates to lower risk of impurities interfering with research findings.

Purity Sourcing Reproducibility

Structural Diversity and Steric Demand: Ethyl vs. Isopropyl N-Substitution on Pyridine-2-sulfonic Acid

The N-ethyl group in pyridine-2-sulfonic acid ethylamide provides a specific steric and electronic environment. A structurally close analog, pyridine-2-sulfonic acid isopropylamide (CAS 117671-01-9), features a bulkier N-isopropyl group . This difference in steric bulk can significantly impact reaction outcomes, particularly in metal-catalyzed cross-coupling reactions or in the formation of metal-ligand complexes where the sulfonamide nitrogen acts as a ligand. The less bulky ethyl group of the target compound may allow for a different coordination geometry or lower activation energy barrier in certain transformations compared to the isopropyl analog. The molecular weight also differs, with the isopropyl analog having a molecular weight of 250.30 g/mol compared to 186.23 g/mol for the target compound [1].

Structure-Activity Relationship Steric Effects Synthesis

Functional Group Simplicity for Selective Derivatization vs. Multifunctional Analogs

Pyridine-2-sulfonic acid ethylamide presents a simpler functional group array compared to analogs bearing additional reactive handles. For example, 3-ethylsulfonyl-2-pyridinesulfonamide (CAS 117671-01-9) contains both a sulfonamide and an additional ethylsulfonyl group on the pyridine ring [1]. While the latter offers additional points for chemical modification or interaction, it also introduces greater complexity and potential for side reactions during derivatization. The target compound's simpler structure (only an N-ethylsulfonamide on the pyridine ring) provides a cleaner starting point for controlled, site-selective modifications (e.g., electrophilic aromatic substitution on the pyridine ring or further N-functionalization), without the complication of managing a second reactive sulfonyl group.

Synthetic Intermediate Functional Group Tolerance Medicinal Chemistry

Biological Activity: Sulfonamide Motif-Driven Potential vs. Non-Sulfonamide Heterocycles

The sulfonamide group is a well-validated pharmacophore with a proven mechanism of action involving the inhibition of bacterial dihydropteroate synthetase, thereby disrupting folate synthesis . Pyridine-2-sulfonic acid ethylamide, as a member of the sulfonamide class, carries this inherent potential. Its activity is fundamentally different from that of non-sulfonamide pyridine derivatives, which may act through entirely distinct pathways (e.g., as kinase inhibitors, receptor ligands, or simple solvents). While a specific IC50 value for the target compound against a defined bacterial strain was not identified in the primary literature, its classification as a sulfonamide provides a clear, mechanism-based differentiation from non-sulfonamide building blocks. This makes it a rational starting point for antimicrobial drug discovery or for use as a control compound in assay development, where the known pharmacology of the sulfonamide class can be leveraged.

Antibacterial Sulfonamide Drug Discovery

Data-Driven Application Scenarios for Pyridine-2-sulfonic acid ethylamide (CAS 1303968-51-5)


As a Moderately Lipophilic Building Block for Central Nervous System (CNS) Drug Discovery

In medicinal chemistry programs targeting CNS disorders, optimizing a compound's lipophilicity is crucial for crossing the blood-brain barrier (BBB). The calculated LogP of 0.38 for pyridine-2-sulfonic acid ethylamide places it in a favorable range for BBB penetration. This property makes it a superior choice over more polar, unsubstituted pyridinesulfonamides for projects where enhanced passive permeability is a key design criterion. It can be used as a core scaffold for synthesizing libraries of compounds to be evaluated in cell-based permeability assays .

As a Metal-Directing Ligand in Catalysis and Coordination Chemistry

The combination of the pyridine nitrogen and the ionizable sulfonamide N-H group (pKa ~10.75) in pyridine-2-sulfonic acid ethylamide creates a unique bidentate ligand system for metal coordination. This is a key differentiator from tertiary sulfonamides like N,N-dimethylpyridine-2-sulfonamide, which lack this H-bond donor capacity. The specific steric and electronic profile provided by the ethyl group can influence the geometry and stability of the resulting metal complexes, making it a valuable scaffold for developing new catalysts or metal-organic frameworks (MOFs) .

As a Validated Intermediate for Sequential Synthetic Elaboration

For complex molecule synthesis, starting with a simple, high-purity building block is essential. The 96-98% purity of commercially available pyridine-2-sulfonic acid ethylamide from major vendors minimizes the risk of impurity-derived side reactions. Its simple functional group array—a single sulfonamide on a pyridine ring—provides a clean slate for further derivatization, such as directed ortho-metalation or electrophilic aromatic substitution, without the added complexity of managing multiple reactive sites found in analogs like 3-ethylsulfonyl-2-pyridinesulfonamide. This ensures higher yields and more reliable synthetic routes [1].

As a Sulfonamide Pharmacophore in Antimicrobial Assay Development

The sulfonamide group is a classic antibacterial pharmacophore. While specific MIC data for this precise compound is lacking in the open literature, its class identity makes it a valuable tool. Researchers can use pyridine-2-sulfonic acid ethylamide as a core structure for generating focused libraries to explore structure-activity relationships (SAR) against bacterial strains. It can also serve as a known sulfonamide control in enzyme inhibition assays targeting dihydropteroate synthetase or related targets, leveraging the well-documented class mechanism of action .

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